Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate
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Overview
Description
Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate is a complex organic compound with the molecular formula C27H24O5 and a molecular weight of 428.476 g/mol This compound is characterized by its chromen-4-one core structure, which is substituted with various functional groups, including benzyl, dimethyl, and methylphenyl groups
Preparation Methods
The synthesis of Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl acetate with benzyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures to facilitate the esterification process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as halides or amines replace the benzyl group.
Esterification and Hydrolysis: The ester functional group in the compound can undergo esterification with alcohols or hydrolysis to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: Research has shown that derivatives of this compound exhibit biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate can be compared with other similar compounds, such as:
Coumarin Derivatives: These compounds share the chromen-4-one core structure and exhibit similar biological activities. the presence of different substituents can significantly alter their properties and applications.
Benzyl Esters: Compounds with benzyl ester functional groups are widely used in organic synthesis and medicinal chemistry.
Flavonoids: These naturally occurring compounds also contain the chromen-4-one core and are known for their antioxidant and anti-inflammatory properties.
Properties
CAS No. |
6846-96-4 |
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Molecular Formula |
C27H24O5 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxochromen-3-yl]oxyacetate |
InChI |
InChI=1S/C27H24O5/c1-17-9-11-21(12-10-17)26-27(24(29)22-14-18(2)13-19(3)25(22)32-26)31-16-23(28)30-15-20-7-5-4-6-8-20/h4-14H,15-16H2,1-3H3 |
InChI Key |
URRSSEPNGJTXAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC(=CC(=C3O2)C)C)OCC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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